molecular formula C19H17N3O2S B11022446 3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

Cat. No.: B11022446
M. Wt: 351.4 g/mol
InChI Key: KCOICMUDZIZHPR-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a complex organic compound that combines the structural features of dihydroisoquinoline, methoxyphenyl, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst.

The thiadiazole ring can be introduced through cyclization reactions involving thiosemicarbazides and appropriate electrophiles. The final step involves coupling the dihydroisoquinoline and thiadiazole intermediates through a methanone linkage, often using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The methoxyphenyl and thiadiazole moieties could interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-2(1H)-yl derivatives: These compounds share the dihydroisoquinoline core but differ in their substituents, affecting their biological activity and chemical properties.

    Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents, which can influence their reactivity and applications.

Uniqueness

What sets 3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone apart is the combination of its structural features, which confer unique chemical and biological properties. The presence of both dihydroisoquinoline and thiadiazole rings in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone

InChI

InChI=1S/C19H17N3O2S/c1-24-16-8-6-14(7-9-16)17-18(25-21-20-17)19(23)22-11-10-13-4-2-3-5-15(13)12-22/h2-9H,10-12H2,1H3

InChI Key

KCOICMUDZIZHPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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